(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a benzodioxole ring and a pyrazole ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrazole rings through a propenone linker. This can be done using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Similar structure but lacks the dimethyl groups on the pyrazole ring.
(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the benzodioxole and dimethyl-substituted pyrazole rings in (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE makes it unique
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-12(17(2)16-10)4-5-13(18)11-3-6-14-15(8-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWVVYIXGSKQU-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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